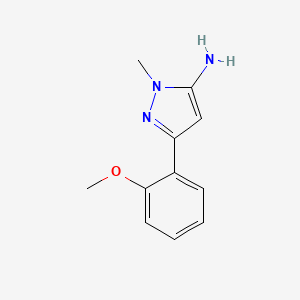

3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

説明

3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is an organic compound with a unique structure that includes a methoxyphenyl group attached to a pyrazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of 2-methoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .

化学反応の分析

Types of Reactions

3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

科学的研究の応用

3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

作用機序

The mechanism of action of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

類似化合物との比較

Similar Compounds

Similar compounds to 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine include other pyrazole derivatives such as:

- 3-(2-Hydroxyphenyl)-1-methyl-1H-pyrazol-5-amine

- 3-(2-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine

- 3-(2-Nitrophenyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

What sets this compound apart is its methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and potentially improve its interaction with biological targets .

生物活性

3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a pyrazole ring substituted with a 2-methoxyphenyl group and a methyl group at the first position. The structural formula can be represented as:

This unique structure contributes to its potential interactions with various biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in neurotransmitter metabolism, which could influence neurological pathways relevant to anxiety and inflammation .

- Receptor Modulation : It may modulate the activity of specific receptors, including GABA receptors, suggesting possible anxiolytic or anticonvulsant properties .

Biological Activities

The biological activities of this compound can be summarized as follows:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. For instance, related pyrazole compounds have demonstrated significant cytotoxicity against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines .

- Anti-inflammatory Effects : The compound has been implicated in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha. In vivo studies have shown a reduction in microglial activation and astrocyte proliferation in models of neuroinflammation .

Table 1: Summary of Biological Activities

Key Research Findings

- Antitumor Studies : A study highlighted that derivatives similar to this compound exhibited IC50 values in the low micromolar range against various tumor cell lines. This suggests that modifications to the pyrazole structure can enhance anticancer efficacy .

- Inflammation Models : In models of inflammation, compounds with similar structures demonstrated the ability to inhibit LPS-induced TNF-alpha release effectively, showcasing their potential as anti-inflammatory agents .

- Neuroprotective Effects : Research has indicated that certain pyrazole derivatives can protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine to improve yield and purity?

- Methodological Answer : The compound is typically synthesized via condensation of substituted phenylhydrazines with α,β-unsaturated carbonyl compounds. Key parameters include:

- Reaction Conditions : Temperature (80–120°C), solvent polarity (ethanol or DMF), and pH control (acidic/basic catalysts like HCl or KOH) to favor cyclization .

- Purification : Column chromatography using silica gel with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol to isolate the product. Purity (>95%) can be verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (400 MHz, DMSO-d6) identifies aromatic protons (δ 6.8–7.4 ppm), methoxy singlet (δ 3.8 ppm), and pyrazole NH (δ 5.2 ppm). C NMR confirms the methoxy carbon (δ 55–56 ppm) and pyrazole ring carbons .

- Mass Spectrometry : ESI-MS ([M+H] expected at m/z ~230) validates molecular weight. High-resolution MS (HRMS) confirms the empirical formula (CHNO) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer :

- Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., cytochrome P450 or kinase targets). IC values are determined via dose-response curves .

- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with 48–72 hr incubation. Compare to positive controls (e.g., doxorubicin) .

Q. What strategies improve solubility and stability for in vitro studies?

- Methodological Answer :

- Solubility : Use co-solvents (DMSO ≤1% v/v) or surfactants (Tween-80) in aqueous buffers. Measure solubility via shake-flask method .

- Stability : Assess degradation under physiological pH (7.4) and temperature (37°C) over 24–72 hr using LC-MS to detect breakdown products .

Advanced Research Questions

Q. How do substituent variations on the phenyl ring influence structure-activity relationships (SAR)?

- Methodological Answer :

- Comparative Studies : Synthesize analogs with electron-withdrawing (e.g., -F, -Cl) or -donating (-OCH, -CH) groups. Test activity against a panel of enzymes (e.g., kinases) to identify pharmacophore requirements .

- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to active sites (e.g., ATP-binding pockets) .

Q. What mechanistic insights explain its interaction with biological targets?

- Methodological Answer :

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition mode (competitive/non-competitive) for enzyme targets.

- Fluorescence Quenching : Monitor tryptophan residue changes in target proteins via Stern-Volmer plots to assess binding constants .

Q. How can researchers address contradictory data in metabolic stability studies?

- Methodological Answer :

- Orthogonal Validation : Combine microsomal stability assays (human liver microsomes, NADPH cofactor) with metabolite ID via LC-MS/MS.

- Control Experiments : Include verapamil (CYP3A4 substrate) or ketoconazole (CYP3A4 inhibitor) to identify enzyme-specific degradation .

Q. What experimental designs mitigate stability issues under varying pH and light conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to UV light (254 nm) and acidic/alkaline buffers (pH 2–10) for 48 hr. Monitor degradation via HPLC and identify products using Q-TOF-MS .

- Stabilization : Use amber vials for light-sensitive samples and buffer additives (e.g., ascorbic acid) to reduce oxidation .

Q. How can selective functionalization of the pyrazole ring be achieved for derivatization?

- Methodological Answer :

- Protecting Groups : Use Boc (tert-butyloxycarbonyl) for NH protection during alkylation or acylation reactions. Deprotect with TFA .

- Regioselectivity : Optimize reaction conditions (e.g., Pd-catalyzed cross-coupling) to favor substitution at the 4-position of the pyrazole ring .

Q. What computational methods predict off-target interactions and toxicity risks?

- Methodological Answer :

- In Silico Profiling : Use SwissADME for bioavailability predictions and ProTox-II for toxicity endpoints (hepatotoxicity, mutagenicity).

- Docking Screens : Perform reverse docking against the Protein Data Bank (PDB) to identify potential off-targets .

特性

IUPAC Name |

5-(2-methoxyphenyl)-2-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-14-11(12)7-9(13-14)8-5-3-4-6-10(8)15-2/h3-7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWRJPGIOAAWNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390239 | |

| Record name | 3-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957313-52-9 | |

| Record name | 3-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。